3-Methylglycidic acid

描述

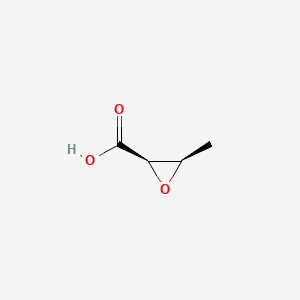

Structure

3D Structure

属性

CAS 编号 |

86561-72-0 |

|---|---|

分子式 |

C4H6O3 |

分子量 |

102.09 g/mol |

IUPAC 名称 |

(2R,3R)-3-methyloxirane-2-carboxylic acid |

InChI |

InChI=1S/C4H6O3/c1-2-3(7-2)4(5)6/h2-3H,1H3,(H,5,6)/t2-,3-/m1/s1 |

InChI 键 |

SEDGGCMDYFKAQN-PWNYCUMCSA-N |

SMILES |

CC1C(O1)C(=O)O |

手性 SMILES |

C[C@@H]1[C@@H](O1)C(=O)O |

规范 SMILES |

CC1C(O1)C(=O)O |

其他CAS编号 |

86561-72-0 |

同义词 |

3-methylglycidic acid |

产品来源 |

United States |

Synthetic Methodologies for 3 Methylglycidic Acid and Its Derivatives

Stereoselective Synthesis of 3-Methylglycidic Acid Enantiomers

Achieving high enantiopurity in this compound synthesis is paramount for its application in the preparation of complex chiral molecules. Asymmetric synthesis strategies are employed to introduce the desired stereocenters with a high degree of control. ethz.ch These methods can be broadly categorized into substrate-controlled, reagent-controlled, and catalyst-controlled processes.

One established strategy for asymmetric synthesis involves the use of chiral auxiliaries. ethz.ch A chiral auxiliary is a stereogenic compound that is temporarily incorporated into the substrate to direct the stereochemical course of a subsequent reaction. wikipedia.org After the desired stereocenter has been created, the auxiliary is removed and can often be recovered for reuse. ethz.chwikipedia.org

Commonly used auxiliaries include Evans oxazolidinones and Oppolzer's camphorsultam. wikipedia.org In the context of synthesizing precursors to this compound, an α,β-unsaturated carboxylic acid derivative could be attached to a chiral auxiliary. The auxiliary then sterically shields one face of the molecule, directing reactions such as epoxidation or conjugate addition to the opposite face, thereby controlling the formation of new stereocenters.

Ligand-mediated approaches utilize a chiral ligand that coordinates to a metal center, forming a chiral catalyst. This catalyst creates an asymmetric environment that forces the reaction to proceed with a specific stereochemical preference. Ligands such as 1,1'-bi-2-naphthol (B31242) (BINOL) derivatives or various chiral diamines and amino alcohols have proven effective in a range of asymmetric transformations. wikipedia.orgnih.gov For instance, a chiral ligand-metal complex could be used to catalyze the addition of a nucleophile to a carbonyl compound, setting the stereochemistry in a key intermediate that can later be converted to this compound.

The most direct route to chiral epoxides is the asymmetric epoxidation of a prochiral olefin. For this compound, a suitable precursor is an ester of tiglic acid (E-2-methyl-2-butenoic acid). Catalytic methods are highly desirable as only a small amount of a chiral catalyst is needed to generate a large quantity of the enantiomerically enriched product.

A powerful method for asymmetric epoxidation involves the in-situ generation of chiral dioxiranes from ketones. In this system, a chiral ketone acts as the catalyst, and a stoichiometric terminal oxidant, such as potassium peroxymonosulfate (B1194676) (Oxone), is used to generate the reactive dioxirane (B86890) species. nih.gov This chiral dioxirane then transfers an oxygen atom to the double bond of the olefinic substrate, such as a tiglate ester. The stereochemical information is transferred from the chiral ketone to the newly formed epoxide. The selection of the ketone catalyst is crucial for achieving high levels of enantioselectivity. nih.govgoogle.com

The success of any asymmetric synthesis is measured by its enantioselectivity, typically expressed as enantiomeric excess (ee). Extensive studies have been conducted to optimize the enantioselectivity of glycidate synthesis. Factors influencing the outcome include the structure of the chiral catalyst or auxiliary, the choice of solvent, reaction temperature, and the nature of the substrate itself. nih.gov For catalytic asymmetric epoxidation, different generations of chiral ketones have been developed to improve enantiomeric excess for a wide range of olefins. nih.gov

The table below illustrates hypothetical results from enantioselectivity studies in the epoxidation of a tiglate ester, showing how the choice of catalyst can impact the stereochemical outcome.

| Entry | Chiral Ketone Catalyst | Oxidant | Solvent | Temperature (°C) | Enantiomeric Excess (% ee) |

| 1 | Fructose-derived Ketone | Oxone | CH₃CN/H₂O | 0 | 85 |

| 2 | Shi Catalyst (Gen 1) | Oxone | CH₃CN/H₂O | -10 | 92 |

| 3 | Shi Catalyst (Gen 2) | Oxone | CH₃CN/H₂O | -10 | 97 |

| 4 | Jacobsen Catalyst | m-CPBA | CH₂Cl₂ | -20 | 90 |

This table is representative and for illustrative purposes.

Chemo-enzymatic synthesis combines chemical reactions with biological catalysis by enzymes. nih.gov This approach leverages the high selectivity (chemo-, regio-, and stereo-selectivity) often exhibited by enzymes under mild reaction conditions. A common chemo-enzymatic strategy for obtaining enantiopure compounds is enzymatic kinetic resolution. nih.gov

In the case of this compound, a racemic mixture of its methyl or ethyl ester can be subjected to hydrolysis using a lipase, such as Lipase AS Amano (LAS) or an esterase from porcine liver (PLE). nih.gov The enzyme selectively catalyzes the hydrolysis of one enantiomer of the ester into the corresponding carboxylic acid, while leaving the other enantiomer largely unreacted. The resulting mixture of the enantiomerically enriched ester and the chiral acid can then be separated. The choice of enzyme is critical, as different enzymes can exhibit opposite enantioprecferences or varying degrees of selectivity. nih.gov

Catalytic Asymmetric Epoxidation of Olefinic Precursors

Darzens Reaction and Variants for Glycidic Ester Formation

The Darzens reaction, also known as the glycidic ester condensation, is a classic method for forming α,β-epoxy esters (glycidic esters). wikipedia.orgunacademy.com Discovered by Auguste Georges Darzens in 1904, the reaction involves the condensation of a ketone or an aldehyde with an α-haloester in the presence of a base. wikipedia.orgmychemblog.com The resulting glycidic esters are direct precursors to glycidic acids via hydrolysis. lscollege.ac.in

The mechanism begins with the deprotonation of the α-haloester by a base (e.g., sodium ethoxide, potassium tert-butoxide) to form a resonance-stabilized enolate. wikipedia.orglscollege.ac.in This enolate then acts as a nucleophile, attacking the carbonyl carbon of the ketone or aldehyde. The resulting halo-alkoxide intermediate undergoes an intramolecular SN2 reaction, where the alkoxide displaces the adjacent halide to form the epoxide ring. lscollege.ac.in

To synthesize an ester of this compound, one could react acetone (B3395972) with an ethyl 2-haloacetate (like ethyl chloroacetate). The reaction's stereochemical outcome (the cis/trans ratio of the product) can be influenced by the choice of base, solvent, and reaction conditions. lscollege.ac.in Phosphazene bases have also been explored as highly efficient mediators for Darzens reactions under mild conditions. nih.gov

The table below summarizes representative data for Darzens reactions, illustrating the influence of different parameters on product yield and diastereomeric ratio (d.r.). nih.gov

| Entry | Aldehyde/Ketone | α-Haloester | Base | Solvent | Yield (%) | Diastereomeric Ratio (trans:cis) |

| 1 | Benzaldehyde | Methyl Chloroacetate (B1199739) | P₁-t-Bu | THF | 95 | 93:7 |

| 2 | Benzaldehyde | Methyl Chloroacetate | P₁-t-Bu | CH₂Cl₂ | 98 | 85:15 |

| 3 | Acetone | Ethyl Bromoacetate | NaOEt | EtOH | 75 | Not applicable |

| 4 | Cyclohexanone | Ethyl Chloroacetate | KOBut | THF | 88 | 60:40 |

This table is based on findings reported for Darzens reactions and is for illustrative purposes. nih.gov

Ring Closure Reactions of α-Halo-β-Hydroxy Esters

The formation of the characteristic epoxide ring of glycidic esters, including this compound derivatives, can be efficiently achieved through the intramolecular cyclization of α-halo-β-hydroxy esters. This reaction is a cornerstone of the Darzens condensation, a classic method for synthesizing α,β-epoxy esters. wikipedia.orgorganicreactions.org

The mechanism proceeds via an intramolecular SN2 reaction. organic-chemistry.org The process begins with the deprotonation of the hydroxyl group in the α-halo-β-hydroxy ester by a suitable base. This creates a nucleophilic alkoxide intermediate. The subsequent step involves the newly formed alkoxide attacking the adjacent carbon atom that bears the halogen substituent. This internal nucleophilic attack displaces the halide ion, resulting in the closure of a three-membered ring and the formation of the α,β-epoxy ester, also known as a glycidic ester. organic-chemistry.orgyoutube.com The choice of base is critical and can range from sodium ethoxide to stronger bases like lithium hexamethyldisilazide (LHMDS), depending on the substrate. mychemblog.comslideshare.net

| Reactant | Reagent | Product |

| α-halo-β-hydroxy ester | Base (e.g., NaOEt, LHMDS) | α,β-epoxy ester (Glycidic ester) |

| Ethyl 2-chloro-3-hydroxy-3-methylbutanoate | Sodium ethoxide | Ethyl 3,3-dimethylglycidate |

| Methyl 2-bromo-3-hydroxy-3-phenylpropanoate | Potassium tert-butoxide | Methyl 3-phenylglycidate |

This table illustrates the general ring-closure reaction and provides specific examples of reactants and the resulting glycidic ester products.

Synthetic Pathways Leading to this compound as an Intermediate

This compound and its esters are not only synthetic targets but also key intermediates that can be transformed into a variety of other valuable compounds. organicreactions.org The following sections explore common pathways for their formation.

Formation from Substituted Cinnamates and Related Unsaturated Esters

An alternative to the Darzens condensation for forming glycidic esters is the direct epoxidation of α,β-unsaturated esters. wikipedia.org While cinnamates (esters of cinnamic acid) yield 3-phenylglycidic acid derivatives, the synthesis of this compound requires the epoxidation of esters of 3-methyl-2-butenoic acid (also known as 3-methylcrotonic acid or senecioic acid).

This method involves treating the α,β-unsaturated ester with an epoxidizing agent, most commonly a peroxy acid such as meta-chloroperoxybenzoic acid (m-CPBA). youtube.com The peroxy acid delivers an oxygen atom to the carbon-carbon double bond in a concerted reaction, forming the epoxide ring directly. youtube.com This approach avoids the use of α-haloesters and strong bases required for the Darzens reaction. The reaction is general and can be applied to a wide range of unsaturated esters to produce the corresponding glycidic esters. researchgate.net

| Unsaturated Ester Precursor | Epoxidizing Agent | Glycidic Ester Product |

| Ethyl 3-methyl-2-butenoate | m-CPBA | Ethyl 3,3-dimethylglycidate |

| Methyl Cinnamate | Peroxyacetic acid | Methyl 3-phenylglycidate |

| Ethyl Tiglate (trans-isomer) | m-CPBA | Ethyl 3-methyl-2,3-epoxybutanoate (trans-epoxide) |

This table shows examples of α,β-unsaturated esters that can be epoxidized to form the corresponding glycidic ester derivatives.

Grignard Reactions in Glycidate Synthesis

Grignard reagents are versatile organometallic compounds widely used for forming carbon-carbon bonds. byjus.comwikipedia.org In the context of glycidate synthesis, their primary role is in the preparation of the carbonyl precursors (aldehydes and ketones) required for the Darzens reaction. organic-chemistry.org For instance, a Grignard reagent can react with a nitrile to produce an unsymmetrical ketone after hydrolysis, or with an acid chloride to yield a ketone. masterorganicchemistry.commasterorganicchemistry.com These ketones can then be subjected to condensation with an α-haloester to form the desired glycidic ester. mychemblog.com

The Grignard reaction itself involves the nucleophilic addition of the organomagnesium halide to a carbonyl group. wikipedia.orgorganic-chemistry.org While direct synthesis of glycidates using Grignard reagents is not standard, their role in assembling the necessary building blocks is crucial. For example, to synthesize a precursor for a 3,3-disubstituted glycidate, a Grignard reagent can be added to an ester, which, after a second addition, yields a tertiary alcohol. masterorganicchemistry.com However, for the Darzens pathway, the controlled synthesis of a specific ketone is more relevant.

| Grignard Reagent | Carbonyl-related Substrate | Product (Precursor for Glycidate Synthesis) |

| Methylmagnesium bromide | Acetonitrile (followed by hydrolysis) | Acetone |

| Phenylmagnesium chloride | Propanoyl chloride | Propiophenone |

| Ethylmagnesium bromide | Carbon dioxide (followed by acid workup) | Propanoic acid |

This table demonstrates how Grignard reagents can be used to synthesize various precursors, such as ketones, which are essential starting materials for the Darzens glycidic ester condensation.

Wittig Reactions for Alpha, Beta-Unsaturated Ester Formation

The Wittig reaction is a powerful and widely used method for synthesizing alkenes by reacting a phosphorus ylide with an aldehyde or ketone. masterorganicchemistry.comchadsprep.com This reaction is particularly valuable for preparing the α,β-unsaturated esters that serve as precursors for glycidic esters via the epoxidation pathway described in section 2.4.1. nih.govnih.gov

To synthesize an α,β-unsaturated ester, a stabilized phosphorus ylide, such as ethyl (triphenylphosphoranylidene)acetate, is reacted with a carbonyl compound. organic-chemistry.org For the synthesis of an ester of 3-methyl-2-butenoic acid (the precursor to this compound ester), the ylide would be reacted with acetone. The reaction proceeds through a betaine (B1666868) intermediate which collapses to form an oxaphosphetane ring. This four-membered ring then fragments to yield the desired alkene (the α,β-unsaturated ester) and a phosphine (B1218219) oxide byproduct, typically triphenylphosphine (B44618) oxide. masterorganicchemistry.com The stereoselectivity of the Wittig reaction can often be controlled to favor either the E or Z isomer of the unsaturated ester. organic-chemistry.org

| Carbonyl Compound | Phosphorus Ylide | α,β-Unsaturated Ester Product |

| Acetone | Ethyl (triphenylphosphoranylidene)acetate | Ethyl 3-methyl-2-butenoate |

| Benzaldehyde | Methyl (triphenylphosphoranylidene)acetate | Methyl cinnamate |

| Acetaldehyde | Ethyl (triphenylphosphoranylidene)acetate | Ethyl crotonate |

This table illustrates the application of the Wittig reaction in synthesizing various α,β-unsaturated esters from aldehydes or ketones and a phosphorus ylide.

Mechanistic Investigations of Reactions Involving 3 Methylglycidic Acid

Acid-Catalyzed Decarboxylation Mechanisms

The acid-catalyzed decarboxylation of glycidic acids, including 3-methylglycidic acid, is a key transformation that converts them into carbonyl compounds. While glycidic acids are β,γ-epoxy acids, their decarboxylation often follows pathways with similarities to the well-studied decarboxylation of β-keto acids. masterorganicchemistry.comlibretexts.org The reaction is typically initiated by the protonation of the epoxide oxygen, which activates the ring towards nucleophilic attack.

The generally accepted mechanism involves a concerted process following this initial protonation. The electron-rich oxygen of the carboxylic acid group attacks the adjacent carbon of the activated epoxide. This intramolecular attack facilitates the breaking of the carbon-carbon bond of the carboxyl group, leading to the elimination of carbon dioxide and the simultaneous formation of an enol intermediate. masterorganicchemistry.com This enol then rapidly tautomerizes to the more thermodynamically stable ketone. In the case of this compound, this process yields propanone.

However, alternative mechanistic pathways have been proposed, particularly based on studies of structurally similar glycidic acids like 2-methyl-3-phenylglycidic acid. researchgate.net These studies suggest that the reaction can proceed through different routes depending on the conditions and substrate. One proposed alternative involves the initial opening of the epoxide ring by acid-catalyzed hydrolysis to form a diol intermediate. researchgate.net This is then followed by a rearrangement and subsequent decarboxylation. This stepwise pathway may lead to the formation of isomeric products. researchgate.net The final product distribution can therefore be influenced by the specific reaction conditions which favor one pathway over the other.

Stereochemical Control in Asymmetric Glycidate Formations

The synthesis of α,β-epoxy esters, or glycidic esters, is most famously achieved through the Darzens condensation reaction. mychemblog.comwikipedia.org This reaction involves the condensation of a ketone or aldehyde with an α-haloester in the presence of a base. lscollege.ac.in For the synthesis of esters of this compound, this would involve the reaction of acetone (B3395972) with an α-haloacetate. Controlling the stereochemistry of the resulting epoxide is a central challenge in the asymmetric synthesis of these compounds.

The stereochemical outcome of the Darzens reaction is determined during the initial nucleophilic attack of the enolate (derived from the α-haloester) on the carbonyl compound. wikipedia.org This step forms a halohydrin intermediate with two new stereocenters. The subsequent intramolecular S_N2 reaction, where the alkoxide displaces the halide to form the epoxide ring, occurs with an inversion of configuration at the carbon bearing the halogen. wikipedia.org Therefore, the stereochemistry of the final glycidate is directly dependent on the diastereoselectivity of the initial halohydrin formation. wikipedia.org

Several strategies have been developed to influence and control the stereochemical outcome of glycidate formation.

Table 1: Strategies for Asymmetric Glycidate Formation

| Strategy | Description |

|---|---|

| Substrate Control | Utilizes a chiral substrate as the starting material, where the existing stereocenter directs the stereochemistry of the newly formed centers. An example is the synthesis of optically active this compound from D-threonine. pageplace.dewikipedia.org |

| Chiral Auxiliary | A chiral, non-racemic chemical unit is temporarily incorporated into the α-haloester substrate. This auxiliary group biases the facial approach of the enolate to the carbonyl, leading to the preferential formation of one diastereomer. The auxiliary is removed in a subsequent step. du.ac.in |

| Chiral Catalyst | An external chiral catalyst, such as a chiral phase-transfer catalyst or a chiral Lewis acid complex, is used in sub-stoichiometric amounts. The catalyst creates a chiral environment that lowers the transition state energy for the formation of one enantiomer over the other. researchgate.netiranchembook.ir |

Each of these approaches leverages fundamental principles of asymmetric induction to achieve stereochemical control. wikipedia.org For instance, in catalyst-controlled methods, a chiral ligand coordinated to a metal can effectively block one face of the prochiral ketone, forcing the incoming nucleophile to attack from the less sterically hindered face, thus leading to a high enantiomeric excess of the desired product. iranchembook.ir

Proposed Reaction Pathways for Chemical Transformations

The chemical transformation of this compound is dominated by pathways initiated by its decarboxylation or the opening of its strained epoxide ring. The specific products formed are highly dependent on the reaction conditions, especially the pH. Based on mechanistic studies of related glycidic acids, two primary reaction pathways under acidic conditions can be proposed. researchgate.netlscollege.ac.in

Table 2: Proposed Reaction Pathways for this compound

| Pathway | Key Step | Intermediates | Final Product(s) |

|---|---|---|---|

| Pathway A | Concerted Decarboxylation-Rearrangement | Protonated epoxide, Enol | Propanone |

| Pathway B | Stepwise Ring-Opening and Rearrangement | Protonated epoxide, Dihydroxy carboxylic acid | 1-Hydroxypropan-2-one |

Pathway A: Concerted Decarboxylation-Rearrangement This is considered the major pathway for the acid-catalyzed conversion of glycidic acids to ketones. researchgate.net As detailed in section 3.1, the reaction proceeds through a concerted mechanism where the loss of carbon dioxide is coupled with a rearrangement of the epoxide to form an enol intermediate, which then tautomerizes to the ketone. masterorganicchemistry.comlscollege.ac.in For this compound, this pathway leads directly and efficiently to propanone.

Pathway B: Stepwise Ring-Opening and Rearrangement An alternative pathway involves the acid-catalyzed nucleophilic attack of water on the protonated epoxide, leading to the opening of the ring. researchgate.net This results in the formation of a vicinal diol intermediate, specifically 2,3-dihydroxy-2-methylpropanoic acid. Following its formation, this diol can undergo further acid-catalyzed rearrangements. A subsequent 1,2-hydride shift and decarboxylation would lead to the formation of 1-hydroxypropan-2-one. This pathway highlights that if decarboxylation is not concerted with ring-opening, different structural isomers can be formed. researchgate.net The prevalence of this pathway relative to Pathway A can be influenced by factors such as water concentration and temperature.

Role of 3 Methylglycidic Acid As a Precursor in Complex Molecule Synthesis

Intermediacy in Pharmaceutical Target Synthesis

The unique chemical architecture of 3-methylglycidic acid, featuring a reactive epoxide ring and a carboxylic acid group, makes it a valuable synthon in the pharmaceutical industry. Its derivatives are particularly instrumental in constructing the core structures of complex drug molecules.

Key Intermediate for Diltiazem Hydrochloride and Analogues

This compound derivatives are fundamental building blocks in the synthesis of Diltiazem, a benzothiazepine (B8601423) derivative used as a calcium channel blocker. nih.govatarkhis.com Specifically, methyl (2R,3S)-3-(4-methoxyphenyl)glycidate, an ester of a substituted this compound, serves as a key chiral intermediate. researchgate.netnih.govepa.gov The synthesis of Diltiazem involves the condensation of 4-methoxybenzaldehyde (B44291) with methyl chloroacetate (B1199739) via a Darzens reaction to form the methyl ester of 3-(4-methoxyphenyl)glycidic acid. chemicalbook.com This glycidic ester then undergoes ring-opening by reaction with 2-aminothiophenol. chemicalbook.com

A crucial step in some synthetic routes involves the hydrolysis of the methyl ester of 3-(4-methoxyphenyl)glycidic acid to its corresponding carboxylic acid. chemicalbook.com This acid intermediate allows for resolution of the racemic mixture to obtain the desired stereoisomer, which is essential for the pharmacological activity of Diltiazem. chemicalbook.comgoogle.com The resulting optically active acid is then subjected to cyclization and further modifications to yield Diltiazem. chemicalbook.com The synthesis underscores the importance of the glycidic acid framework in establishing the correct stereochemistry and core structure of this significant cardiovascular drug. researchgate.netnih.gov The development of practical and large-scale preparation methods for these glycidate intermediates is a subject of ongoing research to improve the efficiency of Diltiazem production. nih.govepa.gov

The versatility of this synthetic approach also allows for the creation of various Diltiazem analogues by modifying the starting materials, enabling the exploration of structure-activity relationships within this class of compounds. rsc.orgnih.gov

Precursor in the Synthesis of Other Organic Compounds

Beyond its role in pharmaceutical synthesis, this compound and its derivatives are precursors to other important organic compounds, including various ketone backbones. These transformations are of significant interest within the academic study of chemical pathways.

Formation of Ketone Backbones via Hydrolysis

The acid-catalyzed hydrolysis and decarboxylation of this compound derivatives is a key reaction that leads to the formation of ketone backbones. For instance, 2-methyl-3-phenylglycidic acid (often referred to as BMK glycidic acid in literature) undergoes a two-step decarboxylation process. researchgate.netresearchgate.net This process can proceed through two distinct mechanistic pathways. One pathway leads to the formation of benzyl (B1604629) methyl ketone (BMK), also known as 1-phenyl-2-propanone (P2P). researchgate.netresearchgate.net An alternative pathway can result in the formation of an isomeric ketone, phenyl-1-propanone (P1P). researchgate.netresearchgate.net The specific ketone formed is dependent on the reaction conditions and the initial step of either epoxide ring opening or decarboxylation. researchgate.net

The general mechanism involves the protonation of the epoxide oxygen, followed by ring-opening to form a carbocation intermediate. Subsequent rearrangement and decarboxylation yield the final ketone product. This transformation highlights the utility of glycidic acids as synthons for ketones, which are themselves versatile intermediates in organic chemistry.

Derivatization to Methylenedioxyphenylpropanones (PMK)

A structurally related derivative, 2-methyl-3-(3,4-methylenedioxyphenyl)glycidic acid (commonly known as PMK glycidic acid), serves as a precursor to 3,4-methylenedioxyphenyl-2-propanone (PMK). researchgate.netuva.nlunvienna.org The conversion process mirrors the hydrolysis and decarboxylation of its phenyl analogue. The glycidic acid or its esters and salts are treated with an acid, which catalyzes the transformation into the corresponding ketone, PMK. uva.nl

The synthesis of PMK from PMK glycidic acid is a focal point of study in forensic chemistry and for international regulatory bodies due to its application in illicit drug synthesis. unvienna.orgincb.orgincb.org Research in this area, conducted within a controlled academic and forensic context, aims to understand the chemical pathways and identify specific markers and impurities that can indicate the synthetic route used. researchgate.netuva.nl The International Narcotics Control Board (INCB) and various national agencies closely monitor precursors like PMK glycidic acid and its derivatives. unvienna.orgincb.orgincb.orgunodc.orgunodc.orgincb.orgincb.org

Use in Amphetamine-Type Stimulant Precursor Synthesis (Academic Context of Chemical Pathways)

In the academic and forensic study of chemical pathways, this compound derivatives are recognized as pre-precursors for the synthesis of amphetamine-type stimulants (ATS). researchgate.net Specifically, 2-methyl-3-phenylglycidic acid and its derivatives are precursors to benzyl methyl ketone (BMK), which is a direct precursor to amphetamine and methamphetamine. researchgate.netunodc.orgincb.org Similarly, 2-methyl-3-(3,4-methylenedioxyphenyl)glycidic acid (PMK glycidic acid) and its derivatives are precursors to PMK, the key starting material for the synthesis of 3,4-methylenedioxymethamphetamine (MDMA) and related substances. uva.nlincb.orgresearchgate.net

The use of these glycidic acid derivatives as "masked" precursors or "pre-precursors" is a subject of significant academic research aimed at understanding the evolution of clandestine drug manufacturing methods. researchgate.netunodc.org Forensic studies focus on identifying the specific synthetic routes by analyzing the impurities and by-products in seized drug samples. researchgate.netresearchgate.net The identification of marker compounds, such as the isomeric ketone P1P formed during the hydrolysis of 2-methyl-3-phenylglycidic acid, can provide crucial information about the chemical precursors used. researchgate.netresearchgate.net This academic exploration of chemical pathways is vital for law enforcement and regulatory agencies to adapt to new trends in illicit synthesis. unodc.orgincb.org

Enzymatic and Biochemical Interactions of Glycidic Acid Derivatives

Enzyme-Catalyzed Reactions Involving Oxirane Groups

The oxirane ring of glycidic acid derivatives is a key feature that dictates their chemical and biochemical reactivity. Enzymes, particularly hydrolases, can catalyze the opening of this strained ring. While direct enzymatic studies on 3-methylglycidic acid are not extensively documented, the reactivity of similar glycidyl (B131873) compounds provides a strong basis for understanding its potential enzymatic transformations.

One of the primary enzymatic reactions involving epoxides is hydrolysis, catalyzed by epoxide hydrolases (EHs) . These enzymes are widespread and play a crucial role in the detoxification of xenobiotics and the metabolism of endogenous signaling molecules. genome.jpnih.gov Epoxide hydrolases catalyze the addition of water to the epoxide ring, resulting in the formation of a diol. In the case of this compound, this reaction would yield 2,3-dihydroxy-3-methylbutanoic acid. There are several forms of epoxide hydrolases, including microsomal and soluble types, which exhibit different substrate specificities. genome.jp The reactivity of the epoxide ring can also be influenced by other functional groups within the molecule.

Furthermore, the reactivity of glycidyl compounds is utilized in biotechnology for enzyme immobilization. The epoxide group can form covalent bonds with functional groups on the surface of enzymes, such as amino groups, leading to their stable attachment to a solid support. tetrawill.com This highlights the potential for the oxirane ring of this compound to react with nucleophilic residues in the active sites of enzymes.

Other enzymes, such as alcohol dehydrogenases and aldehyde dehydrogenases , have been shown to be involved in the metabolism of related glycidyl compounds. For instance, in the bacterium Acetobacter pasteurianus, a quinohemoprotein alcohol dehydrogenase and a dye-linked aldehyde dehydrogenase are involved in the oxidation of glycidaldehyde (B58185) to glycidic acid. nih.gov This suggests that enzymes with broad substrate specificities could potentially act on this compound or its metabolic precursors.

Table 1: Potential Enzyme-Catalyzed Reactions of the Oxirane Group

| Enzyme Class | Reaction Type | Potential Product of this compound |

| Epoxide Hydrolase | Hydrolysis (Ring-Opening) | 2,3-Dihydroxy-3-methylbutanoic acid |

| Glutathione S-Transferase | Conjugation | Glutathione conjugate |

| Dehydrogenase | Oxidation (of related precursors) | Not directly applicable to the acid |

Potential for Participation in Metabolic Pathways (General Glycidate Class)

Glycidic acids, as short-chain carboxylic acids with an epoxide functional group, have the potential to intersect with intermediary metabolism. While the specific metabolic fate of this compound is not well-defined, the metabolism of structurally similar compounds provides insights into its possible pathways.

Short-chain fatty acids are known to be transported into the mitochondrial matrix where they can undergo β-oxidation to produce acetyl-CoA, which then enters the citric acid cycle for energy production. youtube.comyoutube.com However, the presence of the methyl group and the epoxide ring in this compound may alter its recognition and processing by the enzymes of fatty acid metabolism.

The metabolism of glucose and its derivatives is a central feature of cellular energy production. nih.gov While not a sugar derivative, the three-carbon backbone of the glycidate class bears some resemblance to glycolytic intermediates. However, it is more likely that glycidic acids, if metabolized, would enter pathways associated with fatty acid or amino acid catabolism.

The metabolism of some xenobiotic carboxylic acids involves their activation to coenzyme A (CoA) thioesters. nih.gov This activation is a prerequisite for their participation in many metabolic pathways. Once converted to its CoA derivative, 3-methylglycidoyl-CoA could potentially interact with various enzymes of lipid metabolism.

Role in Inhibiting Enzyme Activities (e.g., Thiolase by Glycidoyl-CoA)

Despite its inability to be activated by mitochondria, the CoA derivative of this compound, 3-methylglycidoyl-CoA , has been shown to be a potent enzyme inhibitor. Specifically, it has been demonstrated to be an irreversible inhibitor of 3-ketoacyl-CoA thiolase (also known as thiolase). nih.gov This inhibition was observed to be both concentration-dependent and time-dependent. nih.gov

Thiolases are a group of enzymes that are crucial for the final step of the β-oxidation spiral, where they catalyze the thiolytic cleavage of a 3-ketoacyl-CoA into acetyl-CoA and a shorter acyl-CoA. wikipedia.org By irreversibly inhibiting this enzyme, 3-methylglycidoyl-CoA can effectively halt the process of fatty acid oxidation.

The inhibitory action of 3-methylglycidoyl-CoA is likely due to the reactive epoxide ring, which can form a covalent adduct with a nucleophilic residue in the active site of the thiolase enzyme. This type of inhibition, where an activated form of a molecule inhibits a key metabolic enzyme, is a known mechanism of toxicity for some xenobiotics. The sequestration of coenzyme A as an unreactive adduct can also disrupt other CoA-dependent metabolic pathways. nih.gov

This finding underscores a critical aspect of the biochemistry of this compound: while the acid itself may not be readily activated in mitochondria, if its CoA derivative is formed through other means or in other cellular compartments, it can act as a powerful and specific inhibitor of a key enzyme in energy metabolism.

Analytical Chemistry Research on 3 Methylglycidic Acid and Its Synthesis Byproducts

The analytical chemistry of 3-methylglycidic acid and its related compounds is critical, particularly in forensic science for tracking the synthesis of illicit substances and in food safety for monitoring process contaminants. Research has focused on developing robust methods to detect, identify, and quantify these compounds and their byproducts, ensuring the purity of products and understanding synthetic pathways.

Computational and Theoretical Studies on 3 Methylglycidic Acid Reactivity

Molecular Modeling of Stereocontrol Mechanisms

The stereochemical outcome of reactions involving 3-methylglycidic acid is of significant interest, and molecular modeling provides a powerful tool to understand the underlying mechanisms of stereocontrol. Computational chemistry allows for the detailed examination of transition states and reaction pathways, offering insights into the factors that govern the preferential formation of one stereoisomer over another.

Advanced computational methods, such as Density Functional Theory (DFT) and ab initio calculations, are employed to model the interactions between this compound and various reagents. These models can elucidate the subtle energetic differences between diastereomeric transition states that lead to the observed stereoselectivity. Key factors that are often investigated include steric hindrance, electronic effects, and the role of catalysts or solvent molecules in stabilizing specific transition state geometries.

For instance, in nucleophilic additions to the epoxide ring, molecular modeling can predict whether the attack will occur from the top face or the bottom face of the molecule. By calculating the activation energies for both pathways, researchers can determine the most likely stereochemical outcome. These calculations often involve mapping the potential energy surface of the reaction to identify the lowest energy pathways.

Illustrative Data on Stereocontrol Mechanisms:

Below is a hypothetical data table illustrating the types of results obtained from molecular modeling studies on the stereocontrol of a reaction involving a generic nucleophile with (2R,3S)-3-methylglycidic acid.

| Transition State | Diastereomeric Product | Calculated Activation Energy (kcal/mol) | Predicted Diastereomeric Excess (%) |

| TS-A (pro-R attack) | (2R,3R)-product | 15.2 | 95 |

| TS-B (pro-S attack) | (2R,3S)-product | 17.8 | 5 |

Note: This data is illustrative and intended to represent typical outputs of computational studies.

Reaction Mechanism Predictions for Epoxide Ring Opening

Computational and theoretical studies are instrumental in predicting the reaction mechanisms of epoxide ring opening in this compound. The regioselectivity and stereoselectivity of this reaction are highly dependent on the reaction conditions (acidic, basic, or neutral) and the nature of the nucleophile. Quantum chemical calculations can provide detailed insights into the electronic structure of the transition states and intermediates, helping to predict the most favorable reaction pathway.

Under acidic conditions, the epoxide oxygen is protonated, making the ring more susceptible to nucleophilic attack. Theoretical models can predict whether the reaction will proceed through an SN1-like or SN2-like mechanism. In an SN1-like mechanism, the nucleophile attacks the more substituted carbon atom due to the development of a partial positive charge. In contrast, an SN2-like mechanism involves a backside attack at the less sterically hindered carbon. Computational models can calculate the energy barriers for both possibilities, thereby predicting the major product.

Under basic or neutral conditions, the ring opening typically follows an SN2 mechanism, with the nucleophile attacking the less substituted carbon atom. Molecular modeling can simulate the approach of the nucleophile and the concerted bond-breaking and bond-forming processes, providing a detailed picture of the transition state. These simulations can also account for the influence of the solvent, which can play a crucial role in stabilizing charged intermediates and transition states.

Illustrative Data for Reaction Mechanism Predictions:

The following table provides hypothetical computational data for the ring opening of this compound with a generic nucleophile (Nu-) under acidic and basic conditions, highlighting the predicted regioselectivity.

| Reaction Condition | Proposed Mechanism | Site of Nucleophilic Attack | Calculated Activation Energy (kcal/mol) | Predicted Major Product |

| Acidic (H+) | SN1-like | C3 (more substituted) | 12.5 | 3-Nu-2-hydroxy-3-methylbutanoic acid |

| Acidic (H+) | SN2-like | C2 (less substituted) | 18.7 | 2-Nu-3-hydroxy-3-methylbutanoic acid |

| Basic (OH-) | SN2 | C2 (less substituted) | 20.1 | 2-Nu-3-hydroxy-3-methylbutanoic acid |

| Basic (OH-) | SN2 | C3 (more substituted) | 25.4 | 3-Nu-2-hydroxy-3-methylbutanoic acid |

Note: This data is for illustrative purposes to demonstrate the application of computational predictions in determining reaction outcomes.

常见问题

Basic Research Questions

Q. What spectroscopic techniques are recommended for characterizing 3-Methylglycidic acid, and how should data interpretation be structured?

- Methodology : Employ nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) for structural elucidation, focusing on coupling constants and peak integration to confirm stereochemistry. Infrared (IR) spectroscopy is critical for identifying epoxide and carboxylic acid functional groups. Cross-validate spectral data with computational simulations (e.g., density functional theory, DFT) and published reference values for accuracy .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Methodology : Use nitrile gloves (tested for chemical permeability) and lab coats to prevent skin contact. Store the compound in a dry, cool environment away from incompatible materials (strong acids/oxidizers). Conduct reactions under inert atmospheres (e.g., nitrogen) to minimize decomposition. Document all safety incidents and review material safety data sheets (MSDS) for hazard mitigation .

Q. How can researchers optimize synthetic routes for this compound to improve yield and purity?

- Methodology : Screen catalysts (e.g., chiral Lewis acids) and solvents (e.g., tetrahydrofuran, dichloromethane) under varying temperatures. Monitor reaction progress via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Purify using recrystallization or column chromatography, and characterize intermediates to identify bottlenecks in synthetic pathways .

Advanced Research Questions

Q. How can contradictory data on the stability of this compound under acidic/basic conditions be resolved?

- Methodology : Design controlled kinetic studies using pH-adjusted buffers to measure degradation rates. Employ gas chromatography-mass spectrometry (GC-MS) to identify decomposition byproducts. Compare results with computational models (e.g., molecular dynamics simulations) to reconcile experimental and theoretical data .

Q. What strategies are effective in elucidating the reaction mechanisms of this compound in asymmetric catalysis?

- Methodology : Use isotopic labeling (e.g., deuterium or ¹³C) to track stereochemical outcomes. Perform kinetic isotope effect (KIE) studies and transition-state analysis via DFT. Validate hypotheses with in-situ Fourier-transform infrared (FTIR) or X-ray crystallography of intermediate complexes .

Q. How should researchers design experiments to investigate the biological activity of this compound derivatives?

- Methodology : Synthesize derivatives with systematic structural variations (e.g., substituent groups). Test in vitro cytotoxicity using cell viability assays (e.g., MTT) and validate target interactions via surface plasmon resonance (SPR) or fluorescence polarization. Use multivariate statistical analysis to correlate structure-activity relationships .

Q. What computational approaches are most reliable for predicting the physicochemical properties of this compound?

- Methodology : Apply quantum mechanical calculations (e.g., DFT or ab initio methods) to estimate solubility, logP, and pKa. Validate predictions with experimental data from shake-flask solubility tests or potentiometric titrations. Use molecular docking to explore interactions with biological targets .

Q. How can inconsistencies in reported synthetic yields of this compound be addressed across different studies?

- Methodology : Replicate published protocols with strict adherence to documented conditions (e.g., stoichiometry, temperature). Identify variables such as impurity profiles (via HPLC-MS) or moisture content. Publish negative results and collaborate with original authors to refine methodologies .

Methodological Best Practices

- Literature Review : Prioritize peer-reviewed journals and avoid non-academic sources. Use tools like SciFinder or Reaxys to compile reaction data, and cross-reference patents for industrial precedents .

- Data Presentation : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for figures and tables. Include raw data in supplementary materials and ensure reproducibility by detailing instrument parameters (e.g., NMR spectrometer frequency) .

- Ethical Reporting : Disclose all conflicts of interest and negative results. Cite foundational studies to contextualize findings and avoid redundant hypotheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。